2-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Description
2-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the ortho position (2-position) of the benzene ring. The molecule further features a unique ethyl chain bearing both a furan-2-yl group and an indolin-1-yl moiety. Its molecular formula is C21H19FN2O2, with a molecular weight of 342.39 g/mol. The compound's structural complexity arises from the fusion of aromatic (benzamide, furan) and heterocyclic (indoline) components, which may confer distinct electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQRXXCAAHECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 346.43 g/mol. The compound features a fluorine atom, which is known to influence biological activity by enhancing metabolic stability and lipophilicity.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan and indole moieties have shown promising cytotoxic effects against various cancer cell lines.
These compounds exhibited higher potency than doxorubicin, a standard chemotherapeutic agent, indicating their potential as novel anticancer agents.
The mechanism by which these compounds exert their anticancer effects typically involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that these compounds can trigger apoptosis through the activation of caspase pathways, notably caspase 3/7, in a dose-dependent manner .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances biological activity. Conversely, the introduction of electron-donating groups (EDGs) tends to reduce efficacy .
Case Studies
Several case studies have highlighted the efficacy of indole-based compounds in targeting cancer:
- Indole Derivatives : Research has shown that indole derivatives with furan substitutions exhibit significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values comparable to established drugs like tamoxifen .
- Furan-Indole Combinations : A study focusing on furan-indole combinations reported enhanced activity against leukemia cell lines, suggesting that these structural motifs synergistically contribute to their anticancer properties .
Scientific Research Applications
1. Anticancer Potential:
Research has indicated that compounds similar to 2-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide exhibit significant anticancer properties. The indoline moiety has been associated with the inhibition of various kinases involved in cancer progression. For instance, indoline derivatives have shown efficacy in inhibiting protein kinases, which are crucial in cell signaling pathways related to cancer cell proliferation and survival .
2. Anti-inflammatory Effects:
The compound is also being investigated for its anti-inflammatory properties. Studies suggest that derivatives containing the indoline structure can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. This inhibition can lead to reduced pain and swelling, making it a potential candidate for treating inflammatory diseases .
3. Antimicrobial Activity:
The sulfonamide functional group found in related compounds has been recognized for its antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial reproduction.
Case Studies
Several studies have highlighted the therapeutic potential of compounds structurally related to this compound:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, highlighting differences in substituents, molecular features, and properties:
Key Comparative Analyses
Electronic and Steric Effects
- Fluorine Substitution : The ortho-F in the target compound may enhance electronegativity and influence dipole interactions, similar to Fo24 . In contrast, Rip-B lacks fluorine but incorporates methoxy groups, which donate electron density .
- Heterocyclic Moieties : The indolin-1-yl group in the target compound introduces a rigid, planar heterocycle capable of π-π stacking, while furan-2-yl contributes to hydrogen bonding. Comparatively, pyridyl groups in facilitate coordination chemistry .
Physicochemical Properties
- Solubility : The indolin and furan groups in the target compound may reduce aqueous solubility compared to hydroxylated analogues like Rip-D (melting point: 96°C) .
- Thermal Stability : Fluorine’s electronegativity could increase thermal stability, as seen in Fo24’s robust crystal packing .
Pharmacological Potential
- While direct activity data are absent, structurally related benzamides in (thio-derivatives) and (trifluoropropoxy groups) show anticancer and pesticidal applications .
Q & A
Q. What analytical methods resolve ambiguities in NMR spectra caused by fluorine coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
